Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as EDPC, is an organic compound of the pyridine family. It is a colorless solid that is soluble in water and organic solvents. EDPC is used in a variety of scientific research applications, including as a chemical reagent, a catalyst, and a building block for synthesis.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is used in various condensation reactions. It has been utilized in the synthesis of chromanone and chromenone products under different reaction conditions (El‐Shaaer et al., 2014).
Crystal Structure Analysis
- The compound has been studied for its crystallization behavior in the monoclinic crystal system, providing insights into its molecular structure and intramolecular interactions (Rajnikant et al., 2011).
Role in Synthesis of Novel Compounds
- It plays a key role in the synthesis of various novel compounds, including 4-Hydroxy-2-pyridone (Chen et al., 2013), and has been used in the creation of functional derivatives and drug precursors (Dotsenko et al., 2019).
Application in Dyeing and Fabric Treatment
- This compound has applications in the synthesis of disperse dyes for fabric treatment. Its derivatives have been used to create dyes with good levelness and excellent fastness on fabrics like polyester and nylon 6.6 (Abolude et al., 2021).
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been analyzed for its ability to form hydrogen-bonded supramolecular structures, contributing to the understanding of molecular interactions and assembly (Quesada et al., 2006).
Antibacterial Activity
- Research has been conducted on the antibacterial activity of its derivatives, although results indicated poor activity against human pathogens (Gezegen et al., 2014).
properties
IUPAC Name |
ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUMXFWJBMWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289566 | |
Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
16108-48-8 | |
Record name | 16108-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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